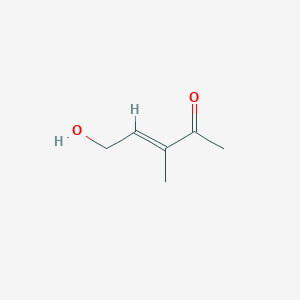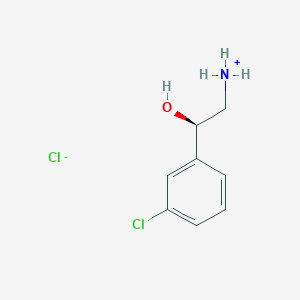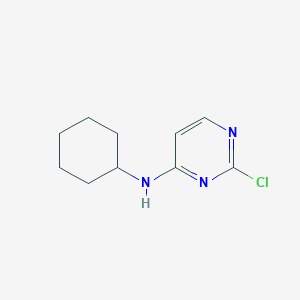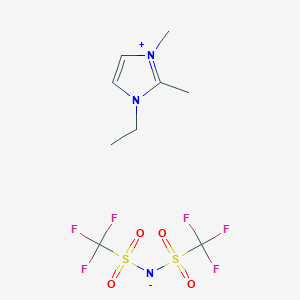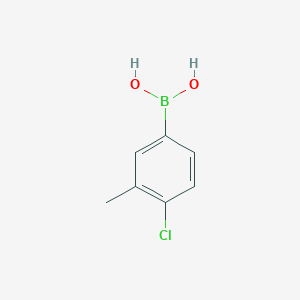
4-Chloro-3-methylphenylboronic acid
Overview
Description
4-Chloro-3-methylphenylboronic acid is a boronic acid derivative with the molecular formula C7H8BClO2 . It is used in laboratory settings and in the synthesis of various substances .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-methylphenylboronic acid consists of a benzene ring with a chlorine atom and a methyl group attached to it. The boronic acid group is attached to the benzene ring . The InChI code for this compound is1S/C7H8BClO2/c1-5-4-6 (8 (10)11)2-3-7 (5)9/h2-4,10-11H,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-3-methylphenylboronic acid are not detailed in the retrieved sources, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura coupling, a type of cross-coupling reaction . They can also participate in reactions involving the addition of B–H over an unsaturated bond .Physical And Chemical Properties Analysis
4-Chloro-3-methylphenylboronic acid has a molecular weight of 170.40 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Scientific Research Applications
Synthesis of Fluorenes
4-Chloro-3-methylphenylboronic acid can be used in the intramolecular aromatic carbenoid insertion for the synthesis of fluorenes . Fluorenes are a class of organic compounds that are used in the manufacture of a wide range of chemicals, including dyes, pharmaceuticals, and polymers.
Synthesis of Biaryl Amides
This compound is also used in the synthesis of biaryl amides . Biaryl amides are a class of organic compounds that have been shown to have muscarinic acetylcholine receptor subtype M1 agonistic activity . This makes them potentially useful in the treatment of a variety of neurological disorders.
Preparation of Borinic Acid Picolinate Esters
4-Chloro-3-methylphenylboronic acid is used in the preparation of borinic acid picolinate esters . These esters have potential applications in the treatment of cutaneous diseases .
Chemical Research
Due to its reactivity, 4-Chloro-3-methylphenylboronic acid is often used in chemical research, particularly in the field of organic synthesis .
Bioprocessing
This compound has applications in bioprocessing . It can be used in various processes that use biological materials, such as cells and bacteria, to produce products like pharmaceuticals, biofuels, and chemicals .
Cell Culture and Transfection
4-Chloro-3-methylphenylboronic acid can be used in cell culture and transfection . Transfection is a process used to introduce foreign DNA into cells, and this compound can help facilitate this process .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the SM coupling reaction, where the compound serves as an organoboron reagent .
Action Environment
The action, efficacy, and stability of 4-Chloro-3-methylphenylboronic acid are influenced by the reaction conditions of the SM coupling process . These conditions are exceptionally mild and tolerant to various functional groups, contributing to the success of the reaction .
properties
IUPAC Name |
(4-chloro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDPQDBLCJDUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396392 | |
| Record name | 4-CHLORO-3-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenylboronic acid | |
CAS RN |
161950-10-3 | |
| Record name | 4-CHLORO-3-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-3-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)
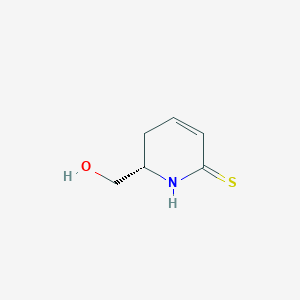
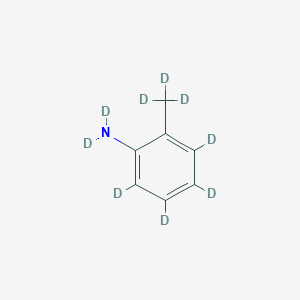
![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)


